Trypsin Binding Crystal Structure
The target compound has a definitive, publicly available crystal structure in complex with its target enzyme, trypsin, providing atomic-level detail on its binding mode [1]. This structural data confirms the canonical binding expected of a benzamidine-based inhibitor in the S1 pocket, offering a robust platform for structure-based drug design (SBDD) that is not available for many other benzamidine analogs [1][2].
| Evidence Dimension | Availability of a crystal structure with a target enzyme |
|---|---|
| Target Compound Data | Crystal structure available (PDB ID: 3A7V) |
| Comparator Or Baseline | Unsubstituted benzamidine (structure also available, e.g., PDB: 2AYW) |
| Quantified Difference | Resolution of 1.75 Å for the target compound's complex, providing high-quality structural data for analysis. |
| Conditions | X-ray diffraction of 3-formylbenzamidine complexed with bovine trypsin |
Why This Matters
A high-resolution crystal structure enables rational, structure-based optimization of lead compounds, reducing reliance on time-consuming and costly empirical screening.
- [1] Protein Data Bank Japan. (2010). PDB-3a7v: Crystal Structure of Trypsin complexed with 3-formylbenzimidamide. Retrieved from pdbj.org View Source
- [2] Protein Data Bank. (2005). 2AYW: Crystal Structure of the complex formed between trypsin and a designed synthetic highly potent inhibitor in the presence of benzamidine. Retrieved from rcsb.org View Source
